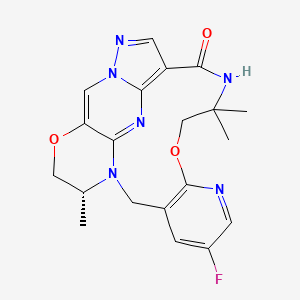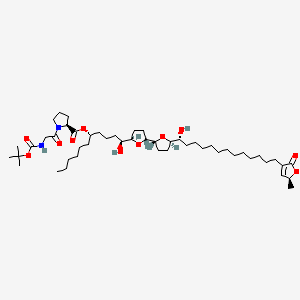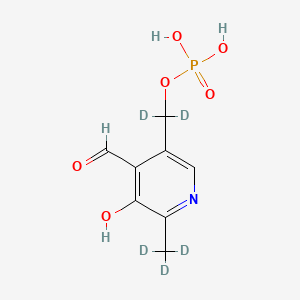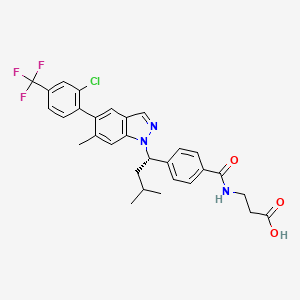
Oxythiamine diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxythiamine diphosphate is a derivative of thiamine (vitamin B1) and is known as an antivitamin. It is structurally similar to thiamine diphosphate but lacks the catalytic activity of the native coenzyme. This compound is used in scientific research to study thiamine-dependent enzymes and metabolic pathways .
Vorbereitungsmethoden
The preparation of oxythiamine diphosphate involves the chemical phosphorylation of oxythiamine. One method described by Navazio et al. involves the electrophoretic separation of a mixture of oxythiamine phosphoric esters to obtain pure crystalline forms of monophospho-oxythiamine, diphospho-oxythiamine, and triphospho-oxythiamine .
Analyse Chemischer Reaktionen
Oxythiamine diphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to its structural similarity to thiamine diphosphate.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and phosphorylating agents. Reaction conditions often involve controlled pH, temperature, and solvent systems.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
Oxythiamine diphosphate has several scientific research applications:
Chemistry: It is used to study the mechanisms of thiamine-dependent enzymes and to develop inhibitors for these enzymes.
Biology: It helps in understanding the role of thiamine in cellular metabolism and the effects of thiamine deficiency.
Medicine: This compound is used in cancer research to inhibit the growth of cancer cells by targeting thiamine-dependent metabolic pathways
Wirkmechanismus
Oxythiamine diphosphate exerts its effects by inhibiting thiamine diphosphate-dependent enzymes. It binds to these enzymes but lacks the catalytic activity of thiamine diphosphate, thereby blocking the normal metabolic processes that require thiamine. This inhibition affects various cellular pathways, including glycolysis and the pentose phosphate pathway, leading to reduced cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Oxythiamine diphosphate is compared with other thiamine analogues such as:
Pyrithiamine: Another thiamine antivitamin that inhibits thiamine-dependent enzymes but with different affinity and potency.
Amprolium: Used in the treatment of coccidiosis, it also targets thiamine-dependent enzymes.
3-Deazathiamine:
This compound is unique in its high affinity for thiamine diphosphate-dependent enzymes and its effectiveness in inhibiting these enzymes, making it a valuable tool in scientific research and drug development .
Eigenschaften
Molekularformel |
C12H17N3O8P2S |
|---|---|
Molekulargewicht |
425.29 g/mol |
IUPAC-Name |
2-[4-methyl-3-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate |
InChI |
InChI=1S/C12H17N3O8P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-15(8)6-10-5-13-9(2)14-12(10)16/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,16,17,18,19,20,21) |
InChI-Schlüssel |
FBFAORFKQFQJGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCOP(=O)([O-])OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate](/img/structure/B12424706.png)
![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)


![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)


![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)


![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)
